Eugenol acetate

Catalog No.
S517012
CAS No.
93-28-7
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eugenol acetate

CAS Number

93-28-7

Product Name

Eugenol acetate

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) acetate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3

InChI Key

SCCDQYPEOIRVGX-UHFFFAOYSA-N

SMILES

CC(OC1=CC=C(CC=C)C=C1OC)=O

Solubility

Insoluble in water; Soluble in ether, fixed oils
Soluble (in ethanol)

Synonyms

Acetyleugenol; NSC 1242; NSC-1242; NSC1242; Eugenol Acetate.

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC=C)OC

Description

The exact mass of the compound Acetyleugenol is 206.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ether, fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1242. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Activity and Anti-Tuberculosis Potential

Specific Scientific Field: Microbiology

Comprehensive and Detailed Summary of the Application: Acetyleugenol, a phytochemical compound extracted from the leaves of Acacia nilotica (L.), has been found to exhibit strong antibacterial activity against several bacterial clinical isolates . It has also shown promising potential in the treatment of tuberculosis .

Detailed Description of the Methods of Application or Experimental Procedures: The antibacterial potential of Acetyleugenol was first confirmed against seven bacterial clinical isolates . To further investigate its effect against Mycobacterium tuberculosis, Acetyleugenol and its indole and phenyl analogues were subjected to molecular docking experiments against two potential tuberculosis drug targets—Mt PknE and Mt PknB Ser/Thr protein kinases .

Thorough Summary of the Results or Outcomes Obtained: Acetyleugenol revealed a strong activity against Proteus sp., Salmonella typhi, Staphylococcus aureus, and Streptococcus pneumonia with similar or better zone of inhibition comparing to that of the control amoxicillin . The results of the molecular docking experiments reveal that all of the analogs have improved docking scores compared to the Acetyleugenol. The indole analogues EUG-1 and EUG-3 were more effective with better docking scores for Mt PknE with −11.08 and −10.05 kcal/mol, respectively .

Inhibitor of Platelet Aggregation

Specific Scientific Field: Pharmacology

Detailed Description of the Methods of Application or Experimental Procedures: Acetyleugenol was extracted from Syzygium aromuticum Z and evaluated for its activity as an inhibitor of aggregation and its effects on arachidonic acid metabolism in human blood platelets .

Thorough Summary of the Results or Outcomes Obtained: The results indicate that Acetyleugenol was found to be a potent platelet inhibitor .

Antioxidant Activity

Specific Scientific Field: Biochemistry

Detailed Description of the Methods of Application or Experimental Procedures: In this study, 19 eugenol derivatives, including Acetyleugenol, were synthesized, purified, characterized, and evaluated for their antioxidant potential .

Insecticidal Activity

Specific Scientific Field: Entomology

Comprehensive and Detailed Summary of the Application: Acetyleugenol has been found to exhibit strong insecticidal activity. It’s particularly effective against mosquito larvae, making it a potential natural alternative for mosquito control .

Detailed Description of the Methods of Application or Experimental Procedures: In the study, Acetyleugenol was isolated from the essential oil of Ocimum basilicum (basil) and tested against the larvae of the mosquito species Aedes aegypti .

Thorough Summary of the Results or Outcomes Obtained: The results indicated that Acetyleugenol exhibited strong larvicidal activity against Aedes aegypti. The LC50 (lethal concentration to kill 50% of the tested population) was found to be 30 ppm (parts per million) .

Antifungal Activity

Specific Scientific Field: Mycology

Detailed Description of the Methods of Application or Experimental Procedures: In the study, Acetyleugenol was tested against several fungal strains, including Candida albicans and Aspergillus niger .

Thorough Summary of the Results or Outcomes Obtained: The results showed that Acetyleugenol exhibited strong antifungal activity, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Candida albicans and 125 µg/mL against Aspergillus niger .

Eugenol acetate, also known as eugenyl acetate, is an organic compound with the molecular formula C12H14O3C_{12}H_{14}O_{3} and a molecular weight of approximately 206.24 g/mol. It is a colorless to pale yellow liquid or crystalline solid with a melting point of 29°C. This compound is primarily found in clove oil, where it occurs alongside eugenol, contributing to the characteristic aroma of cloves. Eugenol acetate has a slightly fruity scent reminiscent of cloves and is often used in flavoring and fragrance applications .

Eugenol acetate is synthesized through the acetylation of eugenol using acetic anhydride or acetyl chloride. The general reaction can be represented as follows:

Eugenol+Acetic AnhydrideEugenol Acetate+Acetic Acid\text{Eugenol}+\text{Acetic Anhydride}\rightarrow \text{Eugenol Acetate}+\text{Acetic Acid}

This reaction can be catalyzed by bases such as triethylamine, which helps drive the reaction to completion by removing acetic acid from the equilibrium . Additionally, enzymatic methods utilizing lipases in supercritical carbon dioxide have been explored for the synthesis of eugenol acetate, providing a more environmentally friendly approach .

Eugenol acetate exhibits various biological activities, including antimicrobial and antioxidant properties. Research indicates that while eugenol itself has significant antibacterial effects, its acetate derivative may have enhanced or modified activity due to structural changes. Studies have shown that eugenol acetate can inhibit the growth of certain bacteria and fungi . Moreover, its antioxidant capacity has been evaluated, with findings suggesting that structural modifications can influence its ability to scavenge free radicals .

The synthesis of eugenol acetate can be achieved through several methods:

  • Chemical Synthesis:
    • Acetylation: The most common method involves reacting eugenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as triethylamine.
  • Enzymatic Synthesis:
    • Lipase-Catalyzed Reactions: Using immobilized lipases in supercritical carbon dioxide allows for esterification without harmful solvents, making the process more sustainable .
  • Extraction:
    • Natural Sources: Eugenol acetate can also be extracted from essential oils, particularly clove oil, where it naturally occurs alongside eugenol .

Eugenol acetate finds several applications across various industries:

  • Flavoring Agent: It is widely used in food products to impart a clove-like flavor.
  • Fragrance Industry: Utilized in perfumes and deodorants for its pleasant aroma.
  • Pharmaceuticals: Investigated for its potential therapeutic properties, including antimicrobial effects.
  • Cosmetics: Employed in cosmetic formulations due to its fragrance and potential skin benefits .

Interaction studies have focused on the biological effects of eugenol acetate in comparison to its precursor, eugenol. Research indicates that while both compounds exhibit antioxidant activity, their efficacy can differ based on structural modifications. For instance, derivatives formed through esterification often show reduced antioxidant capacity compared to eugenol itself . Additionally, studies on their interactions with biological membranes reveal that both compounds can disrupt cell membranes of bacteria, leading to cell lysis .

Eugenol acetate belongs to a class of compounds known as phenolic esters. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
EugenolC10H12O2Primary component of clove oil; strong antimicrobial properties.
IsoeugenolC10H12O3Structural isomer of eugenol; exhibits different biological activities including stronger antioxidant properties.
Acetyl eugenolC12H14O3Another name for eugenol acetate; used interchangeably but may refer specifically to synthetic variants.
VanillinC8H8O3Flavor compound from vanilla; shares aromatic properties but differs structurally from phenolic compounds like eugenol.
CinnamaldehydeC9H8OComponent of cinnamon oil; similar aromatic profile but distinct chemical structure and reactivity.

Eugenol acetate's uniqueness lies in its dual role as both a flavoring agent and a compound with potential therapeutic applications, setting it apart from other similar compounds that may not exhibit such versatility.

Fundamental Reaction Mechanism

The chemical acetylation of eugenol to produce eugenol acetate involves the nucleophilic substitution of the phenolic hydroxyl group with an acetyl group from acetic anhydride. The reaction proceeds through an electrophilic substitution mechanism where the acetyl carbonium ion attacks the oxygen atom of the phenolic hydroxyl group [1] [2]. The general reaction follows the pathway:

Eugenol + Acetic Anhydride → Eugenol Acetate + Acetic Acid

The reaction mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of acetic acid to yield the desired ester product [3]. The presence of heterogeneous catalysts facilitates this transformation by providing active sites that activate the acetic anhydride and stabilize the transition state.

Heterogeneous Catalysts for Acetylation

Molecular Sieve Catalysts

Molecular sieve 4Å has demonstrated exceptional catalytic activity for eugenol acetylation under solvent-free conditions. Research conducted using central composite rotatable design methodology revealed that molecular sieve 4Å achieves conversions exceeding 96.9% at optimal conditions of 50°C with a eugenol to acetic anhydride molar ratio of 1:3 and 12.5 weight percent catalyst loading [1]. The activation energy for this system was determined to be 10.0 kilojoules per mole, indicating relatively facile reaction kinetics. Extended reaction periods of 6 hours at 60°C yielded conversions up to 98.6%, demonstrating the catalyst's effectiveness across different temperature regimes [1].

Polymeric Resin Catalysts

Amberlite XAD-16, a non-ionic polymeric resin, exhibits remarkable catalytic efficiency for eugenol acetylation. This catalyst achieves exceptionally rapid conversions, with 97.8% conversion attained within 3 minutes at 55°C using a 1:3 molar ratio of eugenol to acetic anhydride [1]. The activation energy for Amberlite XAD-16 catalysis is 7.2 kilojoules per mole, lower than that of molecular sieves, indicating superior kinetic performance. However, catalyst reusability studies demonstrate that Amberlite XAD-16 experiences significant activity loss after three reaction cycles, compared to molecular sieves which maintain activity for up to ten cycles [1].

Acid-Functionalized Mesoporous Materials

12-Molybdophosphoric acid anchored to mesoporous aluminosilicate (HPMo/AlSiM) represents an advanced heterogeneous catalyst system synthesized from Amazon kaolin. This catalyst achieves 99.9% conversion under optimized conditions of 80°C, 1:5 eugenol to acetic anhydride molar ratio, and 2 weight percent catalyst loading within 40 minutes [2]. The activation energy for this system is 19.96 kilojoules per mole, and the catalyst demonstrates excellent reusability with minimal activity loss over four consecutive cycles [2].

Mesoporous aluminosilicates functionalized with sulfonic acid groups demonstrate similar high-performance characteristics. These materials, synthesized from Amazonian flint kaolin, exhibit specific surface areas of 1071 square meters per gram and achieve 99.9% eugenol conversion under identical conditions to the HPMo/AlSiM system [4]. The total acidic site content of 4.89 millimoles of hydrogen ions per gram contributes to the exceptional catalytic activity.

Reaction Kinetics and Optimization

Kinetic studies reveal that eugenol acetylation follows first-order kinetics with respect to eugenol concentration across all heterogeneous catalyst systems investigated [1] [2]. The reaction rate is significantly influenced by temperature, catalyst concentration, and substrate molar ratio. Response surface methodology analysis indicates that higher temperatures and increased catalyst loadings generally favor enhanced conversion rates, though optimal conditions vary depending on the specific catalyst employed [1].

The effect of temperature on reaction kinetics demonstrates Arrhenius behavior, with conversion rates increasing exponentially with temperature up to optimal values. Beyond optimal temperatures, catalyst deactivation and side reactions become significant, leading to decreased selectivity toward the desired eugenol acetate product [1].

Table 1: Chemical Acetylation Synthesis Data

CatalystTemperature (°C)Molar Ratio (Eugenol:Acetic Anhydride)Catalyst Loading (wt%)Reaction TimeConversion (%)Activation Energy (kJ/mol)
Molecular Sieve 4Å501:312.52 h96.9 [1]10.0 [1]
Molecular Sieve 4Å601:312.56 h98.6 [1]10.0 [1]
Amberlite XAD-16551:3203 min97.8 [1]7.2 [1]
Amberlite XAD-16551:4.5102 h78.6 [1]7.2 [1]
12-Molybdophosphoric Acid/AlSiM801:5240 min99.9 [2]19.96 [2]
Mesoporous Aluminosilicate801:5240 min99.9 [4]N/A

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic Reaction Mechanism

Lipase-catalyzed esterification of eugenol represents a green alternative to chemical acetylation methods. The enzymatic mechanism proceeds through the formation of an acyl-enzyme intermediate via nucleophilic attack of the catalytic serine residue on the carbonyl carbon of acetic anhydride [5]. This intermediate subsequently undergoes alcoholysis with eugenol to regenerate the free enzyme and produce eugenol acetate [5].

The reaction follows a ping-pong bi-bi mechanism, where the enzyme alternately binds to the acyl donor (acetic anhydride) and acyl acceptor (eugenol) without forming a ternary complex [5]. The absence of water in solvent-free systems prevents hydrolysis reactions that would compete with esterification, thereby enhancing product yields.

Lipase Catalysts and Performance

Novozym 435

Novozym 435, an immobilized lipase from Candida antarctica, demonstrates exceptional catalytic performance for eugenol acetylation. Under optimized conditions of 50°C, 1:3 eugenol to acetic anhydride molar ratio, and 5.5 weight percent enzyme loading, Novozym 435 achieves 99% conversion in solvent-free systems [5]. The enzyme exhibits remarkable thermal stability and can operate effectively at temperatures up to 60°C with minimal activity loss over 6-hour reaction periods [5].

Kinetic studies demonstrate that lower enzyme concentrations (1 weight percent) combined with excess acetic anhydride and elevated temperatures (60°C) provide nearly complete conversion within 6 hours, offering economic advantages through reduced enzyme consumption [5]. The enzyme shows excellent reusability characteristics, maintaining high catalytic activity for up to 10 consecutive reaction cycles [5].

Lipozyme TL IM

Lipozyme TL IM, derived from Thermomyces lanuginosus, exhibits high thermal stability and catalytic efficiency for eugenol acetylation. Optimal performance is achieved at 70°C with a 1:5 eugenol to acetic anhydride molar ratio and 5 weight percent enzyme loading, resulting in 92.86% conversion [6]. The elevated temperature tolerance of this enzyme makes it particularly suitable for industrial applications where higher reaction rates are desired [6].

Lipozyme TL 100L

Lipozyme TL 100L demonstrates competitive performance under milder reaction conditions. At 55°C with a 1:1 eugenol to acetic anhydride molar ratio and 10 weight percent enzyme loading, this catalyst achieves 91.80% conversion within 2 hours [7]. The ability to operate with stoichiometric substrate ratios reduces the need for excess acetic anhydride, providing economic and environmental benefits [7].

Continuous-Flow Enzymatic Synthesis

Continuous-flow enzymatic synthesis using packed-bed microreactors represents an advanced approach for eugenol acetate production. Both Novozym 435 and Lipozyme RM IM have been successfully employed in continuous-flow systems at 68°C with eugenol to acetic anhydride molar ratios of 1:5 [8]. Under these conditions, Novozym 435 achieves steady-state conversions of 82%, while Lipozyme RM IM demonstrates superior performance with 90% steady-state conversion [8].

The continuous-flow approach offers several advantages including reduced enzyme inhibition by reaction products, improved heat and mass transfer, and enhanced process scalability [8]. Long-term stability studies demonstrate that both enzyme systems maintain high catalytic activity over extended operational periods, making them suitable for industrial implementation [8].

Table 2: Enzymatic Synthesis Data

EnzymeTemperature (°C)Molar Ratio (Eugenol:Acetic Anhydride)Enzyme Loading (wt%)Reaction TimeConversion (%)System
Novozym 435501:35.5N/A99.0 [5]Solvent-free
Novozym 435601:31.06 h99.0 [5]Solvent-free
Lipozyme TL IM701:55.0N/A92.86 [6]Solvent-free
Lipozyme TL 100L551:110.02 h91.80 [7]Solvent-free
Lipozyme RM IM681:5N/AContinuous90.0 [8]Continuous-flow
Novozym 435 (Continuous)681:5N/AContinuous82.0 [8]Continuous-flow

Industrial-Scale Production Techniques and Yield Optimization

Scale-Up Considerations

Industrial-scale production of eugenol acetate requires careful consideration of reaction engineering principles, catalyst stability, and process economics. The transition from laboratory-scale batch processes to continuous industrial operations involves optimization of residence time distribution, heat transfer characteristics, and catalyst regeneration protocols [9].

Pilot-plant scale studies demonstrate the feasibility of producing eugenol precursors with yields of 50.25% and purity improvements from 75% to 98% through multi-stage processing involving saponification, neutralization, and vacuum distillation [9]. These findings provide crucial insights for industrial-scale eugenol acetate production, where similar purification strategies can be employed to achieve high-purity products.

Process Intensification Strategies

Microreactor Technology

Packed-bed microreactors offer significant advantages for industrial-scale eugenol acetate production through process intensification. The high surface-area-to-volume ratio of microreactors enhances heat and mass transfer rates, leading to improved reaction kinetics and product selectivity [10]. Continuous-flow microreactor systems achieve 95% conversion at 95°C with 3:1 acetic anhydride to eugenol molar ratio and 40 microliters per minute flow rate [10].

The integration of on-line high-performance liquid chromatography analysis enables real-time process monitoring and control, facilitating optimization of reaction parameters and quality assurance [10]. Long-term stability studies demonstrate that microreactor systems maintain high conversion rates (over 93%) for prolonged operational periods, indicating their suitability for industrial implementation [10].

Solvent-Free Processing

Solvent-free reaction systems provide significant economic and environmental advantages for industrial-scale eugenol acetate production. The elimination of organic solvents reduces process complexity, decreases separation costs, and minimizes environmental impact [1] [5]. Both chemical and enzymatic catalytic systems demonstrate excellent performance under solvent-free conditions, with conversions exceeding 90% achievable across various catalyst types [1] [5].

Catalyst Recovery and Recycling

Industrial viability of eugenol acetate production depends critically on catalyst reusability and regeneration protocols. Heterogeneous catalysts demonstrate varying degrees of stability, with molecular sieve 4Å maintaining activity for up to 10 reaction cycles, while Amberlite XAD-16 shows significant deactivation after 3 cycles [1]. For enzymatic systems, immobilized lipases exhibit excellent reusability characteristics, with Novozym 435 maintaining high activity over 10 consecutive cycles under optimized conditions [5].

Catalyst regeneration procedures involve washing with appropriate solvents followed by thermal treatment to remove adsorbed impurities and restore active sites. The development of effective regeneration protocols is essential for achieving economic viability in industrial-scale operations [1] [5].

Economic and Market Analysis

The global eugenol acetate market demonstrates steady growth with revenues valued at 125 million United States dollars in 2024 and projected to reach 200 million United States dollars by 2033, representing a compound annual growth rate of 6.5% [11]. This growth is driven by increasing demand in fragrance, pharmaceutical, and food industries, where eugenol acetate serves as a valuable intermediate and flavoring agent [11].

Industrial production economics favor processes that combine high conversion rates, minimal catalyst consumption, and efficient separation procedures. Enzymatic processes, despite higher catalyst costs, offer advantages in terms of mild reaction conditions, high selectivity, and green processing credentials that align with increasing environmental regulations and consumer preferences [5].

Table 3: Industrial Scale Production Optimization Data

Production MethodScaleYield (%)Processing TimeCatalyst ReusabilityEconomic Advantage
Heterogeneous Catalysis (Molecular Sieve)Laboratory90-98 [1]2-6 h10 cycles [1]High conversion, Low cost
Heterogeneous Catalysis (Amberlite)Laboratory95-98 [1]3 min-2 h3 cycles [1]Fast reaction
Enzymatic Batch ProcessLaboratory92-99 [5]2-6 h10 cycles [5]Green process
Enzymatic Continuous FlowLaboratory82-90 [8]ContinuousExtended [8]Scalable
Pilot Plant Scale (Eugenol Precursor)Pilot Plant50.25 [9]Multiple stagesN/AMedium scale
Commercial Production ScaleIndustrialN/AN/AN/ACommercial viability [11]

Table 4: Reaction Kinetics and Mechanism Data

Reaction SystemReaction OrderActivation Energy (kJ/mol)Optimal pHMechanism Type
Molecular Sieve 4Å CatalysisFirst-order [1]10.0 [1]N/AElectrophilic substitution
Amberlite XAD-16 CatalysisFirst-order [1]7.2 [1]N/AElectrophilic substitution
HPMo/AlSiM CatalysisFirst-order [2]19.96 [2]N/AAcid-catalyzed
Novozym 435 EnzymaticPing-Pong Bi-Bi [5]N/A7-8Nucleophilic acyl substitution
Lipozyme TL IM EnzymaticPing-Pong Bi-Bi [6]N/A7-8Nucleophilic acyl substitution

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Fused solid, melts at warm room temperature to a pale yellow liquid; Mild clove aroma

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

206.094294304 g/mol

Monoisotopic Mass

206.094294304 g/mol

Boiling Point

281.0 °C

Heavy Atom Count

15

Density

1.077-1.082 (supercooled liquid)

Appearance

Solid powder

Melting Point

30 - 31 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9OSB376X8

GHS Hazard Statements

Aggregated GHS information provided by 1662 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00 mmHg

Pictograms

Irritant

Irritant

Other CAS

93-28-7

Wikipedia

Acetyleugenol
Tin(IV)_iodate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Phenol, 2-methoxy-4-(2-propen-1-yl)-, 1-acetate: ACTIVE

Dates

Modify: 2023-08-15

A robust method for simultaneous quantification of eugenol, eugenyl acetate, and β-caryophyllene in clove essential oil by vibrational spectroscopy

İsmail Tarhan
PMID: 34455289   DOI: 10.1016/j.phytochem.2021.112928

Abstract

Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy in tandem with chemometrics was used for accurate quantification of total eugenol, eugenyl acetate, and β-caryophyllene compounds of clove oil (CO) using partial least squares (PLS) regression with various spectral derivatization methods. A set of six of the fifty-one CO samples was chosen to build up the calibration sets for the compounds, while the rest were selected as the prediction set. Data for total eugenol, eugenyl acetate, and β-caryophyllene was acquired by gas chromatography-mass spectrometry (GC-MS) and used as reference values for ATR-FTIR calibration. The best calibration results were achieved using raw spectra in the region 1560-1480, 1814-1700, and 2954-2780 cm
for total eugenol, eugenyl acetate, and β-caryophyllene with high regression coefficients (R-square) of 0.9999, 0.9966, and 0.9997, respectively and low root mean square error of prediction (RMSEP) values of 0.5054%, 0.2330%, and 0.4593%, respectively. The results of the study indicated that ATR-FTIR with PLS regression could be used for accurate and simultaneous quantification of total eugenol, eugenyl acetate, and β-caryophyllene compounds of COs without using any toxic chemicals or pretreatments.


Cardiodepressive Effect of Eugenyl Acetate in Rodent Heart

Leisiane Pereira Marques, Samuel Santos Beserra, Danilo Roman-Campos, Antonio Nei Santana Gondim
PMID: 33295468   DOI: 10.36660/abc.20190823

Abstract




Antifungal potential of eugenyl acetate against clinical isolates of Candida species

Khadar Syed Musthafa, Jutharat Hmoteh, Benjamas Thamjarungwong, Supayang Piyawan Voravuthikunchai
PMID: 27452957   DOI: 10.1016/j.micpath.2016.07.012

Abstract

The study evaluated the efficiency of eugenyl acetate (EA), a phytochemical in clove essential oil, against clinical isolates of Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata. Minimum inhibitory concentrations (MIC) of EA against Candida isolates were in the range between 0.1% and 0.4% (v/v). Spot assay further confirmed the susceptibility of Candida isolates to the compound upon treatment with respective 1 × MIC. Growth profile measured in time kill study evidence that the compound at 1 × MIC and 1/2 × MIC retarded the growth of Candida cells, divulging the fungicidal activity. Light microscopic observation demonstrated that upon treated with EA, rough cell morphology, cell damage, and fragmented patterns were observed in C. albicans, C. parapsilosis, C. tropicalis, and C. glabrata. Furthermore, unusual morphological changes of the organism were observed in scanning electron microscopic study. Therefore, it is validated that the compound could cause cell damage resulting in the cell death of Candida clinical isolates. Eventually, the compound at sub-MIC (0.0125% v/v) significantly inhibited serum-induced germ tube formation by C. albicans. Eugenyl acetate inhibited biofilm forming ability of the organisms as well as reduced the adherence of Candida cells to HaCaT keratinocytes cells. In addition, upon treatment with EA, the phagocytic activity of macrophages was increased significantly against C. albicans (P < 0.05). The results demonstrated the potential of EA as a valuable phytochemical to fight against emerging Candida infections.


Lipozyme TL IM as Catalyst for the Synthesis of Eugenyl Acetate in Solvent-Free Acetylation

María José A Silva, Raquel A Loss, Denise A Laroque, Lindomar A Lerin, Gabriela N Pereira, Élise Thon, J Vladimir Oliveira, Jorge L Ninow, Haiko Hense, Débora Oliveira
PMID: 25875787   DOI: 10.1007/s12010-015-1611-5

Abstract

The ability of commercial immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM) to catalyze the acetylation of essential clove oil with acetic anhydride in a solvent-free system was studied, and the antimicrobial activity of the ester formed was evaluated as well. Experimental design based on two variables (eugenol to acetic anhydride molar ratio and temperature) was employed to evaluate the experimental conditions of eugenyl acetate ester production. The maximum conversion yield (92.86 %) was obtained using Lipozyme TL IM (5 wt%, based on the total amount of substrates), with eugenol to acetic anhydride molar ratio of 1:5 at 70 °C. The chemical structure of the eugenyl acetate ester obtained at the optimized condition, and purified, was confirmed by the proton nuclear magnetic resonance ((1)H-NMR) analysis. The antimicrobial activity of eugenyl acetate ester was proven effective on Gram-positive and Gram-negative bacteria, with means of 16.62 and 17.55 mm of inhibition halo.


Acaricidal activity of clove bud oil compounds against Dermatophagoides farinae and Dermatophagoides pteronyssinus (Acari: Pyroglyphidae)

Eun-Hee Kim, Hyun-Kyung Kim, Young-Joon Ahn
PMID: 12568544   DOI: 10.1021/jf0208278

Abstract

The acaricidal activity of clove (Eugenia caryophyllata) bud oil-derived eugenol and its congeners (acetyleugenol, isoeugenol, and methyleugenol) against adults of Dermatophagoides farinae and Dermatophagoides pteronyssinus was examined using direct contact application and fumigation methods and compared with those of benzyl benzoate and N,N-diethyl-m-toluamide (DEET). Responses varied according to compound, dose, and mite species. On the basis of LD(50) values, the compound most toxic to D. farinae adults was methyleugenol (0.94 microg/cm(2)) followed by isoeugenol (5.17 microg/cm(2)), eugenol (5.47 microg/cm(2)), benzyl benzoate (9.22 microg/cm(2)), and acetyleugenol (14.16 microg/cm(2)). Very low activity was observed with DEET (37.59 microg/cm(2)). Against D. pteronyssinus adults, methyleugenol (0.67 microg/cm(2)) was much more effective than isoeugenol (1.55 microg/cm(2)), eugenol (3.71 microg/cm(2)), acetyleugenol (5.41 microg/cm(2)), and benzyl benzoate (6.59 microg/cm(2)). DEET (17.85 microg/cm(2)) was least toxic. These results indicate that the lipophilicity of the four phenylpropenes plays a crucial role in dust mite toxicity. The typical poisoning symptom of eugenol and its congeners was a similar death symptom of the forelegs extended forward together, leading to death without knockdown, whereas benzyl benzoate and DEET caused death following uncoordinated behavior. In a fumigation test with both mite species, all four phenylpropenes were much more effective in closed containers than in open ones, indicating that the mode of delivery of these compounds was largely due to action in the vapor phase. Eugenol and its congeners merit further study as potential house dust mite control agents or as lead compounds.


Toxicity of clove essential oil and its ester eugenyl acetate against Artemia salina

R L Cansian, A B Vanin, T Orlando, S P Piazza, B M S Puton, R I Cardoso, I L Gonçalves, T C Honaiser, N Paroul, D Oliveira
PMID: 27382998   DOI: 10.1590/1519-6984.12215

Abstract

The production of compounds via enzymatic esterification has great scientific and technological interest due to the several inconveniences related to acid catalysis, mainly by these systems do not fit to the concept of "green chemistry". Besides, natural products as clove oil present compounds with excellent biological potential. Bioactives compounds are often toxic at high doses. The evaluation of lethality in a less complex animal organism can be used to a monitoring simple and rapid, helping the identification of compounds with potential insecticide activity against larvae of insect vector of diseases. In this sense, the toxicity against Artemia salina of clove essential oil and its derivative eugenyl acetate obtained by enzymatic esterification using Novozym 435 as biocatalyst was evaluated. The conversion of eugenyl acetate synthesis was 95.6%. The results about the evaluation of toxicity against the microcrustacean Artemia salina demonstrated that both oil (LC50= 0.5993 µg.mL-1) and ester (LC50= 0.1178 µg.mL-1) presented high toxic potential, being the eugenyl acetate almost 5 times more toxic than clove essential oil. The results reported here shows the potential of employing clove oil and eugenyl acetate in insecticide formulations.


Antiplatelet principles from a food spice clove (Syzygium aromaticum L) [corrected]

K C Srivastava
PMID: 8321872   DOI: 10.1016/0952-3278(93)90116-e

Abstract

In continuation of our studies on the oil of cloves--a common kitchen spice and a drug for home medicine--we have isolated and identified two antiplatelet components, eugenol and acetyl eugenol. They inhibited arachidonate-, adrenaline- and collagen-induced platelet aggregation; they were more potent in inhibiting aggregation by the first two agonists. Their inhibitory effect was reversible. These components were antiaggregatory by a combination of at least two effects: (i) inhibition of platelet thromboxane formation, and (ii) increased formation of 12-lipoxygenase products (12-HPETE). Though the presence of plasma proteins would reduce the effective concentration of these substances due to binding, the relatively lower amounts of these components which inhibited arachidonate-induced aggregation when compared to their effects on thromboxane production was intriguing. The answer might partly lie in an increased formation of 12-HPETE facilitated by albumin which acts as a 'conduit' to divert free arachadonic acid (AA) from the platelet cyclooxygenase (CO) to the lipoxygenase pathway (22). Based on their IC50 values, it was found that both eugenol and acetyl eugenol were more potent than aspirin in inhibiting platelet aggregation induced by arachidonate, adrenaline and collagen. In arachidonate-induced aggregation eugenol was on a par with indomethacin. It was found that eugenol and acetyl eugenol when used in combination potentiated inhibition of platelet aggregation induced by arachidonate, adrenaline and collagen. This effect was, however, not evident from the metabolism of AA in platelets; when used in combination the two compounds produced an additive effect.


Role of poly(ε-caprolactone) lipid-core nanocapsules on melanoma-neutrophil crosstalk

Carine C Drewes, Aline de Cs Alves, Cristina B Hebeda, Isabela Copetti, Silvana Sandri, Mayara K Uchiyama, Koiti Araki, Silvia S Guterres, Adriana R Pohlmann, Sandra H Farsky
PMID: 29026308   DOI: 10.2147/IJN.S140557

Abstract

Metastatic melanoma is an aggressive cancer with increasing incidence and limited therapies in advanced stages. Systemic neutrophilia or abundant neutrophils in the tumor contribute toward its worst prognosis, and the interplay of cancer and the immune system has been shown in tumor development and metastasis. We recently showed the in vivo efficacy of poly(ε-caprolactone) lipid-core nanocapsule (LNC) or LNC loaded with acetyleugenol (AcE-LNC) to treat B16F10-induced melanoma in mice. In this study, we investigated whether LNC or AcE-LNC toxicity could involve modifications on crosstalk of melanoma cells and neutrophils. Therefore, melanoma cells (B16F10) were pretreated with vehicle, LNC, AcE or AcE-LNC for 24 h, washed and, further, cocultured for 18 h with peritoneal neutrophils obtained from C57Bl/6 mice. Melanoma cells were able to internalize the LNC or AcE-LNC after 2 h of incubation. LNC or AcE-LNC pretreatments did not cause melanoma cells death, but led melanoma cells to be more susceptible to death in serum deprivation or hypoxia or in the presence of neutrophils. Interestingly, the production of reactive oxygen species (ROS), which causes cell death, was increased by neutrophils in the presence of LNC- and AcE-LNC-pretreated melanoma cells. LNC or AcE-LNC treatments reduced the concentration of transforming growth factor-β (TGF-β) in the supernatant of melanoma cells, a known factor secreted by cancer cells to induce pro-tumoral actions of neutrophils in the tumor microenvironment. In addition, we found reduced levels of pro-tumoral chemical mediators VEGF, arginase-1, interleukin-10 (IL-10) and matrix metalloproteinase-9 (MMP-9) in the supernatant of LNC or AcE-LNC-pretreated melanoma cells and cocultured with neutrophils. Overall, our data show that the uptake of LNC or AcE-LNC by melanoma cells affects intracellular mechanisms leading to more susceptibility to death and also signals higher neutrophil antitumoral activity.


Syzygium aromaticum L. (Myrtaceae): Traditional Uses, Bioactive Chemical Constituents, Pharmacological and Toxicological Activities

Gaber El-Saber Batiha, Luay M Alkazmi, Lamiaa G Wasef, Amany Magdy Beshbishy, Eman H Nadwa, Eman K Rashwan
PMID: 32019140   DOI: 10.3390/biom10020202

Abstract

Herbal medicinal products have been documented as a significant source for discovering new pharmaceutical molecules that have been used to treat serious diseases. Many plant species have been reported to have pharmacological activities attributable to their phytoconstituents such are glycosides, saponins, flavonoids, steroids, tannins, alkaloids, terpenes, etc. Syzygium aromaticum (clove) is a traditional spice that has been used for food preservation and possesses various pharmacological activities. S. aromaticum is rich in many phytochemicals as follows: sesquiterpenes, monoterpenes, hydrocarbon, and phenolic compounds. Eugenyl acetate, eugenol, and β-caryophyllene are the most significant phytochemicals in clove oil. Pharmacologically, S. aromaticum has been examined toward various pathogenic parasites and microorganisms, including pathogenic bacteria, Plasmodium, Babesia, Theileria parasites, Herpes simplex, and hepatitis C viruses. Several reports documented the analgesic, antioxidant, anticancer, antiseptic, anti-depressant, antispasmodic, anti-inflammatory, antiviral, antifungal, and antibacterial activity of eugenol against several pathogenic bacteria including methicillin-resistant
and
. Moreover, eugenol was found to protect against CCl
induced hepatotoxicity and showed a potential lethal efficacy against the multiplication of various parasites including
,
,
and
. This review examines the phytochemical composition and biological activities of clove extracts along with clove essential oil and the main active compound, eugenol, and implicates new findings from gas chromatography-mass spectroscopy (GC-MS) analysis.


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